4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate
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Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate is a chemical compound with the molecular formula C7H10N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . As a dual kinase inhibitor, it inhibits the phosphorylation of target proteins, thereby modulating various cellular pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar inhibitory properties but different structural features.
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamine: Another derivative with comparable biological activities.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate stands out due to its unique combination of chemical stability and biological activity. Its ability to inhibit multiple targets, such as DNA gyrase B and dual kinases, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
oxalic acid;4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H10N2S.C2H2O4/c8-7-9-5-3-1-2-4-6(5)10-7;3-1(4)2(5)6/h1-4H2,(H2,8,9);(H,3,4)(H,5,6) |
InChI Key |
FNEALJILJRABBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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